Yuankanin
Overview
Description
Yuankanin is a natural compound found in thyme leaves, Daphne gnidium, and Daphne feddei. It is a genkwanin-5-bioside, which means it is a flavonoid glycoside with a sugar moiety composed of xylose and glucose . This compound exhibits various biological activities, including antioxidant, antibacterial, anti-inflammatory, and anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Yuankanin can be synthesized through the extraction of the methanol extract of the aerial parts of Gnidia involucrata (Thymelaeaceae) . The preparation involves the following steps:
- Pulverizing the anhydrous substance of this compound into coarse powder.
- Adding 5-7 times the quantity of 20 percent-30 percent ethanol and refluxing the mixture for three times, each time for one hour.
- Filtering and recycling the ethanol after the filtrate is decompressed.
- Adjusting the consistency of the medical materials to that of the liquid medicine using distilled water.
- Using AB-8 or NKA-12 large hole colophony for separation and purification, dynamically adsorbing the sample.
- Eluting the sample with 2BV water and then with 70 percent ethanol.
- Merging the 70 percent ethanol eluent, recycling the ethanol after decompressing, and obtaining the finished product after vacuum drying and pulverization .
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring high extraction yield and meeting the requirements of mass production .
Chemical Reactions Analysis
Types of Reactions: Yuankanin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Yuankanin has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying flavonoid biosides and their chemical properties.
Biology: Investigated for its antioxidant and antibacterial activities, making it a potential candidate for developing new antimicrobial agents.
Industry: Utilized in the production of natural antioxidants and preservatives for food and cosmetic products
Mechanism of Action
Yuankanin exerts its effects through various mechanisms:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress, protecting cells from damage.
Antibacterial Activity: It disrupts bacterial cell membranes and inhibits bacterial growth.
Anti-inflammatory Activity: It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Anti-tumor Activity: It induces apoptosis in cancer cells and inhibits tumor growth by targeting specific molecular pathways.
Comparison with Similar Compounds
Genkwanin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Apigenin: A flavonoid with comparable anti-tumor and anti-inflammatory activities.
Luteolin: Known for its antioxidant and anti-inflammatory effects.
Uniqueness of Yuankanin: this compound is unique due to its specific glycoside structure, which imparts distinct biological activities and enhances its solubility and stability compared to other flavonoids .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-36-13-6-17-20(14(29)8-16(39-17)11-2-4-12(28)5-3-11)18(7-13)40-27-25(35)23(33)22(32)19(41-27)10-38-26-24(34)21(31)15(30)9-37-26/h2-8,15,19,21-28,30-35H,9-10H2,1H3/t15-,19-,21+,22-,23+,24-,25-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIXACXWZQFVAB-MUCJXJSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O)C(=O)C=C(O2)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O)O)C(=O)C=C(O2)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227880 | |
Record name | Yuankanin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90227880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77099-20-8 | |
Record name | Yuankanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077099208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Yuankanin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90227880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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